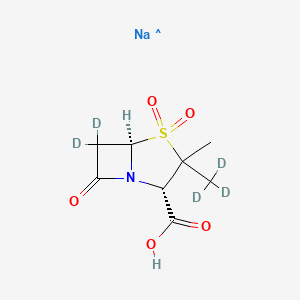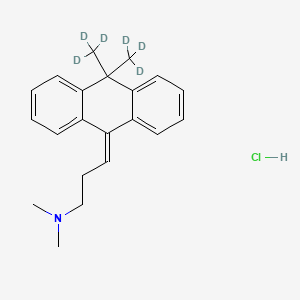
Melitracen-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melitracen-d6 Hydrochloride is a deuterated form of Melitracen Hydrochloride, a tricyclic antidepressant. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms, making it useful in various analytical and pharmacokinetic studies. Melitracen itself is known for its efficacy in treating depression and anxiety by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Melitracen-d6 Hydrochloride involves the deuteration of Melitracen. The process typically starts with the preparation of 10,10-dimethyl-d6-9(10H)-anthracenylidene, followed by its reaction with N,N-dimethyl-1-propanamine. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of advanced techniques such as High-Performance Liquid Chromatography (HPLC) is common to verify the product’s quality.
Análisis De Reacciones Químicas
Types of Reactions: Melitracen-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon form.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may regenerate the parent hydrocarbon.
Aplicaciones Científicas De Investigación
Melitracen-d6 Hydrochloride is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: It helps in tracing the metabolic pathways and understanding the drug’s behavior in the body.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biological Research: Helps in studying the interaction of Melitracen with biological targets.
Medical Research: Used in the development of new antidepressant drugs and understanding their mechanisms.
Mecanismo De Acción
Melitracen-d6 Hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression and anxiety. The molecular targets include the norepinephrine transporter and the serotonin transporter, which are responsible for the reuptake of these neurotransmitters.
Comparación Con Compuestos Similares
Imipramine: Another tricyclic antidepressant with similar mechanisms but different chemical structure.
Amitriptyline: Known for its efficacy in treating depression, similar to Melitracen but with different side effect profiles.
Fluotracen: A related compound with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness of Melitracen-d6 Hydrochloride: The uniqueness of this compound lies in its deuter
Propiedades
Fórmula molecular |
C21H26ClN |
|---|---|
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
3-[10,10-bis(trideuteriomethyl)anthracen-9-ylidene]-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H/i1D3,2D3; |
Clave InChI |
RADLXCPDUXFGFF-TXHXQZCNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C([2H])([2H])[2H].Cl |
SMILES canónico |
CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


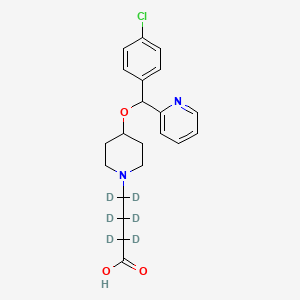

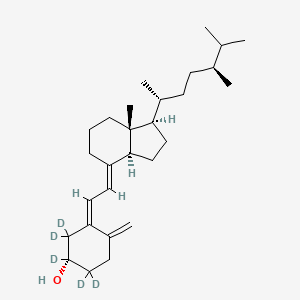
![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
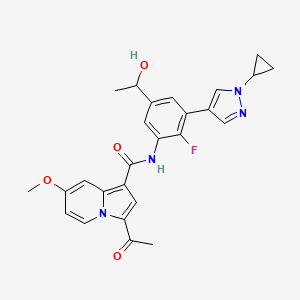

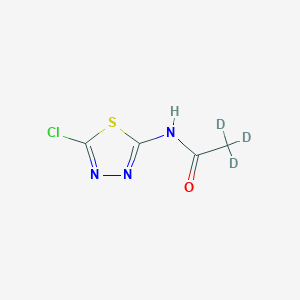
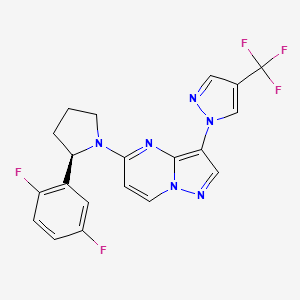

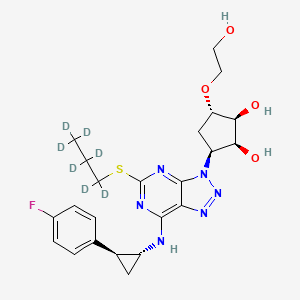
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)

